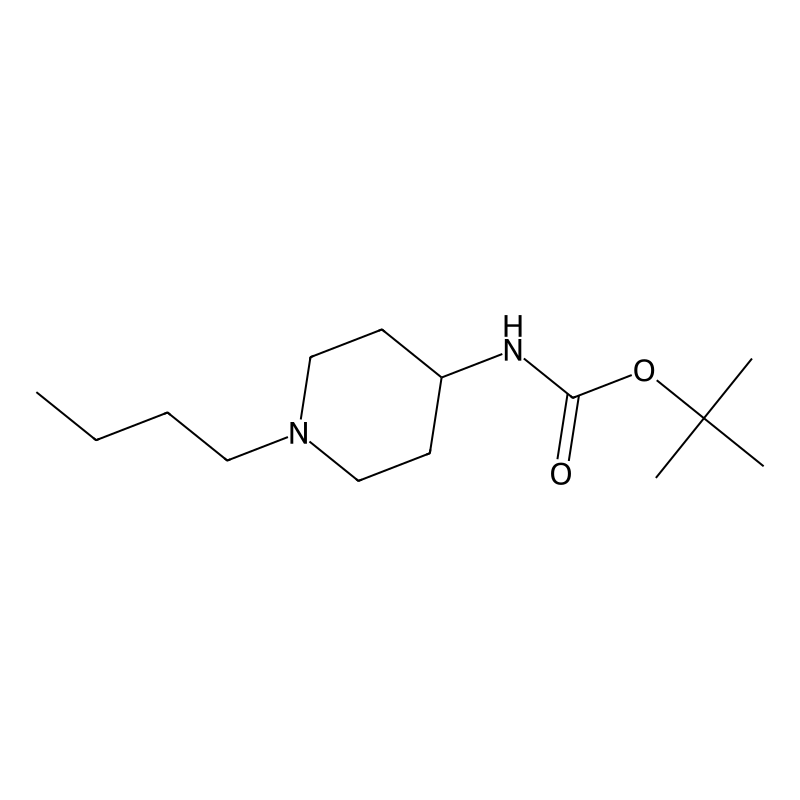

4-(N-BOC-Amino)-1-butylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

-(N-BOC-Amino)-1-butylpiperidine is also known as tert-Butyl N-(1-butylpiperidin-4-yl)carbamate.

Function

It is an organic building block commonly used in medicinal chemistry research [].

Applications:

- Synthesis of Aminopiperidine Derivatives: 4-(N-BOC-Amino)-1-butylpiperidine serves as a precursor for the synthesis of various aminopiperidine derivatives, which are a class of compounds with diverse biological activities [, ]. These derivatives have been explored for their potential applications in the development of:

4-(N-tert-butoxycarbonyl-amino)-1-butylpiperidine, commonly known as 4-Boc-aminopiperidine, is a chemical compound that belongs to the class of piperidine derivatives. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen of the piperidine ring, which is a five-membered cyclic amine. The Boc group is widely used in organic synthesis to protect amines during various

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in nucleophilic substitution reactions with electrophiles.

- Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.

- Coupling Reactions: It can be used in coupling reactions to synthesize more complex molecules, particularly in peptide synthesis.

Compounds containing piperidine moieties, including 4-Boc-aminopiperidine, exhibit various biological activities. They have been investigated for their potential as:

- Antiviral Agents: Some derivatives have shown activity against viral infections by targeting specific receptors such as C-C motif chemokine receptor 5 (CCR5) .

- Neuropharmacological Effects: Piperidine derivatives are often explored for their effects on neurotransmitter systems, potentially influencing mood and cognition.

Several synthesis methods exist for producing 4-Boc-aminopiperidine:

- Two-Step Reaction:

- Alternative Method:

- Boc Protection of Amines:

4-Boc-aminopiperidine serves multiple purposes in research and industry:

- Building Block in Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chiral Auxiliary: Its structure allows it to be used in asymmetric synthesis processes, facilitating the formation of chiral centers .

- Precursor for Drug Development: Its derivatives are explored for their potential therapeutic effects against various diseases.

Studies involving 4-Boc-aminopiperidine focus on its interactions with biological targets:

- Binding Affinity Studies: Research has been conducted to evaluate how well this compound binds to specific receptors, which is crucial for drug design.

- Structure-Activity Relationship Analysis: Understanding how modifications to the piperidine structure affect biological activity helps in optimizing compounds for better efficacy.

Similar Compounds

Several compounds share structural similarities with 4-Boc-aminopiperidine. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Boc-4-Aminopiperidine | Piperidine derivative | Contains a Boc group and an amino function. |

| 4-Amino-1-piperidinol | Piperidinol derivative | Lacks the Boc protection but retains similar activity. |

| N-Benzylpiperidinamine | Benzyl derivative | Exhibits different reactivity due to benzyl substitution. |

Uniqueness

The unique aspect of 4-Boc-aminopiperidine lies in its Boc protection, which allows for selective reactivity and stability during synthetic processes. This makes it particularly valuable in complex organic syntheses where controlling reactivity is crucial.